molecular formula C17H17N7 B2783303 5-Methyl-7-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 2380189-30-8

5-Methyl-7-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B2783303
CAS RN: 2380189-30-8
M. Wt: 319.372
InChI Key: UECGBEKYGQXALV-UHFFFAOYSA-N
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Description

“5-Methyl-7-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine” is a complex organic compound. It contains several heterocyclic moieties including imidazole , triazole , and pyrimidine . These moieties are known to possess a broad range of chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, containing several different types of atoms including carbon, hydrogen, and nitrogen . The presence of multiple nitrogen atoms in the imidazole, triazole, and pyrimidine rings suggests that this compound could have interesting chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could make this compound more polar, affecting its solubility in different solvents . The exact properties would need to be determined experimentally.

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. Compounds containing imidazole, triazole, and pyrimidine rings are known to have a wide range of biological activities , but the specific activities of this compound would depend on its exact structure and the context in which it is used.

properties

IUPAC Name

5-methyl-7-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7/c1-11-7-16(24-17(20-11)18-10-19-24)22-8-13(9-22)23-12(2)21-14-5-3-4-6-15(14)23/h3-7,10,13H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UECGBEKYGQXALV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)N3CC(C3)N4C(=NC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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